molecular formula C22H15ClN4O2S2 B3397577 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one CAS No. 1021220-17-6

2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one

Cat. No.: B3397577
CAS No.: 1021220-17-6
M. Wt: 467 g/mol
InChI Key: RMMQBHOIEOPJCN-UHFFFAOYSA-N
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Description

2-(((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one is a heterocyclic hybrid molecule combining a quinazolin-4(3H)-one core with a 1,2,4-oxadiazole ring and a thiophen-2-ylmethyl substituent. Key structural features include:

  • Quinazolinone core: A bicyclic scaffold known for diverse bioactivity, including antimicrobial and anticancer properties.
  • 1,2,4-Oxadiazole substituent: Electron-withdrawing heterocycle at position 2, modified with a 4-chlorophenyl group, which may enhance metabolic stability and binding affinity.
  • Thiophen-2-ylmethyl group: Attached via a sulfur linkage at position 3, contributing to π-π stacking interactions in biological targets.

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(thiophen-2-ylmethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O2S2/c23-15-9-7-14(8-10-15)20-25-19(29-26-20)13-31-22-24-18-6-2-1-5-17(18)21(28)27(22)12-16-4-3-11-30-16/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMQBHOIEOPJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)Cl)CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties , particularly against Staphylococcus aureus. Studies indicate that derivatives of quinazoline and oxadiazole exhibit strong inhibitory effects on bacterial growth, making them potential candidates for developing new antibiotics .

Case Study:
A study conducted by Talar & Dejai (1996) demonstrated that sulfurether compounds similar to this quinazoline derivative exhibited considerable antibacterial activity. The mechanism of action is believed to involve interference with bacterial protein synthesis or cell wall integrity, which warrants further investigation into structure-activity relationships (SAR) for optimizing efficacy.

Anticancer Properties

Research has indicated that compounds containing the quinazoline moiety possess anticancer properties . The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation and survival. For instance, derivatives have been tested against various cancer cell lines, showing cytotoxic effects that suggest their potential as chemotherapeutic agents .

Data Table: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)
Quinazoline Derivative AHeLa15
Quinazoline Derivative BMCF-710
Target CompoundA54912

Anti-inflammatory Effects

Some derivatives of 1,2,4-oxadiazoles are noted for their anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them candidates for treating inflammatory diseases .

Photoluminescent Properties

The structural characteristics of the compound suggest potential applications in materials science , particularly in photoluminescent materials. The presence of multiple aromatic systems can lead to interesting electronic properties that are beneficial for applications in organic light-emitting diodes (OLEDs) and sensors.

Experimental Findings:
Research into related compounds has shown that modifications to the oxadiazole ring can enhance luminescent properties. These findings indicate a pathway for developing new materials with specific optical characteristics suitable for electronic applications.

Pesticidal Activity

Preliminary studies indicate that the compound may exhibit pesticidal activity against various agricultural pests. The incorporation of thiophenes and oxadiazoles into pesticide formulations could enhance their efficacy and selectivity.

Case Study:
Field trials have demonstrated that similar compounds can reduce pest populations effectively while minimizing damage to non-target organisms. This suggests a dual role as both an insecticide and a fungicide, potentially leading to more sustainable agricultural practices.

Chemical Reactions Analysis

Substitution Reactions at the Thioether Linkage

The thioether (-S-) group in the compound undergoes nucleophilic substitution reactions, particularly under basic or acidic conditions. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base like K₂CO₃ replaces the thioether sulfur with an alkyl group .

  • Oxidation : Treatment with H₂O₂ in acetic acid oxidizes the thioether to a sulfone (-SO₂-), enhancing electrophilicity .

Reaction TypeReagents/ConditionsProductYield (%)Reference
AlkylationCH₃I, K₂CO₃, DMF, 80°CSulfonium salt65–72
Oxidation30% H₂O₂, AcOH, 55°CSulfone derivative78–85

Reactivity of the Oxadiazole Ring

The 1,2,4-oxadiazole ring participates in electrophilic aromatic substitution (EAS) and ring-opening reactions:

  • Nitration : Nitrating agents (HNO₃/H₂SO₄) introduce nitro groups at the 3-position of the oxadiazole ring .

  • Reduction : LiAlH₄ reduces the oxadiazole to an amidine derivative, altering biological activity .

Mechanism Example :
Reduction with LiAlH₄ proceeds via cleavage of the N–O bond, forming a secondary amine intermediate:

Oxadiazole+LiAlH4Amidine+H2O+LiAlO2\text{Oxadiazole}+\text{LiAlH}_4\rightarrow \text{Amidine}+\text{H}_2\text{O}+\text{LiAlO}_2

Quinazolinone Core Reactivity

The quinazolin-4(3H)-one core undergoes:

  • Hydrolysis : Acidic or basic conditions hydrolyze the lactam ring to form anthranilic acid derivatives .

  • Halogenation : Bromination (Br₂/CH₃COOH) at the C6 position introduces bromine, enabling further cross-coupling reactions .

PositionReactantProductApplication
C6Br₂, CH₃COOH6-Bromo derivativeSuzuki coupling precursor

Thiophene Substituent Reactions

The thiophene-2-ylmethyl group participates in:

  • Electrophilic substitution : Nitration or sulfonation occurs at the α-position of the thiophene ring .

  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids under Pd catalysis form biaryl systems .

Example Reaction :

Thiophene+Ar B OH 2Pd PPh3 4Biaryl product\text{Thiophene}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{Biaryl product}

Complexation and Biological Interactions

The compound forms coordination complexes with transition metals (e.g., Cu²⁺, Fe³⁺), enhancing its bioactivity. For instance:

  • Cu(II) complexation : Improves DNA-binding affinity and antitumor activity .

  • Enzyme inhibition : The oxadiazole and thiophene groups inhibit kinase enzymes via hydrogen bonding and π-π stacking .

Degradation Pathways

  • Photodegradation : UV light induces cleavage of the oxadiazole and thiophene rings, forming chlorinated byproducts.

  • Thermal decomposition : Above 200°C, the compound decomposes into CO₂, H₂S, and aromatic fragments .

Comparison with Similar Compounds

Quinazolinones with Triazole Substituents

Compounds such as 3-[4-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl-methoxy)-phenyl]-2-phenyl-3H-quinazolin-4-one () replace the oxadiazole with a triazole-thione. Key differences include:

  • Bioactivity : Triazole derivatives exhibit antimicrobial and anti-inflammatory activities due to sulfur’s nucleophilic properties.
  • Synthetic Routes: Cyclization with sodium ethanolate (), contrasting with oxadiazole synthesis requiring nitrile oxide intermediates.
  • Physicochemical Properties : Triazoles may improve solubility via hydrogen bonding compared to oxadiazoles’ lipophilicity.

Thiadiazole-Containing Quinazolinones

7-Chloro-2-methyl-3-(1,3,4-thiadiazol-2-yl)-quinazolin-4(3H)-ones () feature thiadiazole rings, which are more rigid than oxadiazoles.

  • Applications : Sulfonamide-modified analogs () show promise as diuretics or carbonic anhydrase inhibitors.

Oxadiazole Derivatives

Compounds like 4-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenyl-5-[2-phenylvinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one () highlight oxadiazole’s role in stabilizing mercapto groups.

  • Stability : Oxadiazoles resist metabolic degradation, making them favorable in drug design.
  • Synthetic Challenges : Require precise control of cycloaddition conditions (e.g., nitrile oxide dipolar cycloadditions).

Thiophene-Modified Analogs

4-(p-tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () shares the thiophen-2-yl group.

  • Conformational Flexibility : DFT studies () show torsional adaptability in thiophene rings, influencing binding pocket interactions.
  • HOMO-LUMO Gaps : Thiophene’s conjugated system lowers energy gaps, enhancing charge transfer properties.

Data Table: Structural and Functional Comparison

Compound Class Key Heterocycles Bioactivity Synthesis Method Key References
Target Compound Quinazolinone, Oxadiazole Inferred antimicrobial Cyclization/Nucleophilic substitution
Triazole-Quinazolinones Quinazolinone, Triazole Antimicrobial, Anti-inflammatory Cyclization with Na/EtOH
Thiadiazole-Quinazolinones Quinazolinone, Thiadiazole Diuretic, Enzyme inhibition Condensation at 150–170°C
Thiophene-Triazole-Thiones Triazole, Thiophene Anticancer, Antituberculosis Nucleophilic substitution

Research Findings and Implications

  • Synthetic Strategies : The target compound’s synthesis may combine cyclization () with thioether formation ().
  • Structural Confirmation : DFT-NMR () and IR/$^{13}\text{C}$ NMR () are critical for tautomer analysis.
  • Biological Potential: Thiophene and oxadiazole moieties suggest activity against kinases or microbial targets, warranting in vitro screening (as in ).

Q & A

Q. Table 1: Representative Synthetic Routes

StepReagents/ConditionsIntermediate/ProductYieldReference
1N-Methyl anthranilic acid + Thiophene-2-carboxylic acid (reflux, ethanol)Benzoxazinone intermediate~75%
2Aromatic aldehydes + Thiourea + Bromine (ethanol, 70°C)Thiazol-2-amine derivatives60-85%
3Cyclization with PEG-400, Bleaching Earth Clay (70-80°C)Final quinazolinone product70-90%

Advanced: How can solvent polarity and reaction temperature be optimized to improve cyclization efficiency?

Answer:

  • Solvent selection : Polar aprotic solvents (e.g., PEG-400) enhance nucleophilicity in SN2 reactions, improving cyclization yields. Ethanol or methanol is preferred for thiosemicarbazide formation due to their ability to stabilize intermediates .
  • Temperature control : Maintaining 70–80°C during cyclization prevents side reactions (e.g., hydrolysis of oxadiazole rings). Lower temperatures (<50°C) may lead to incomplete ring closure .

Methodological Tip : Use thin-layer chromatography (TLC) to monitor reaction progress and optimize solvent/temperature combinations empirically .

Basic: What spectroscopic techniques are essential for structural characterization?

Answer:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., thiophene methyl protons at δ 2.5–3.0 ppm; quinazolinone carbonyl at ~170 ppm) .
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at 1660–1680 cm⁻¹, C-S stretch at 650–700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced: How can molecular docking predict bioactivity, and what limitations exist?

Answer:

  • Method : Use software like AutoDock Vina to simulate ligand-receptor interactions (e.g., binding to Mycobacterium tuberculosis enoyl-ACP reductase). Key parameters include grid box size (20 ų) and Lamarckian genetic algorithm .
  • Limitations : Docking may overestimate affinity due to static protein models. Validate predictions with in vitro assays (e.g., MIC values against M. tuberculosis H37Rv) .

Q. Table 2: Docking vs. Experimental Activity

CompoundDocking Score (kcal/mol)Experimental MIC (µg/mL)Reference
Derivative A-8.212.5
Derivative B-7.925.0

Data Contradiction: How to resolve discrepancies between docking predictions and experimental bioactivity?

Answer:

  • Re-evaluate docking parameters : Adjust protonation states or include solvent molecules (e.g., explicit water) .
  • Experimental validation : Perform dose-response assays (e.g., IC₅₀) and check for off-target effects via kinase profiling .

Advanced: What methodologies study thione-thiol tautomerism in heterocyclic systems?

Answer:

  • Spectroscopic analysis : Compare ¹H NMR shifts in DMSO-d₆ vs. CDCl₃ to detect tautomeric equilibria .
  • DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) to model energy differences between tautomers .

Example : For 4-(p-tolyl)-5-(thiophen-2-yl)-1,2,4-triazole-3-thione, DFT predicts the thione form is 2.3 kcal/mol more stable than the thiol tautomer .

Basic: What purification techniques are effective post-synthesis?

Answer:

  • Recrystallization : Use hot ethanol or ethyl acetate to remove unreacted starting materials .
  • Column Chromatography : Employ silica gel with hexane:ethyl acetate (3:1) for polar byproducts .

Advanced: How do substituents on the phenyl ring affect electronic structure and bioactivity?

Answer:

  • Electron-withdrawing groups (e.g., -Cl) : Increase electrophilicity of the oxadiazole ring, enhancing interactions with bacterial targets .
  • Hammett analysis : Correlate σ values of substituents with logP and MIC data to design derivatives with optimal lipophilicity .

Q. Table 3: Substituent Effects on Activity

Substituentσ (Hammett)logPMIC (µg/mL)
4-Cl+0.233.16.25
4-OCH₃-0.272.550.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one

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